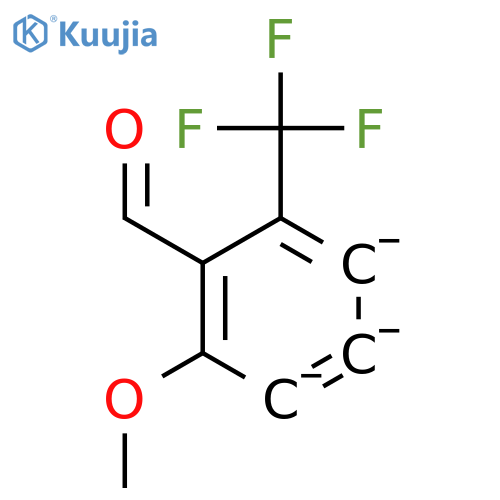Cas no 1017778-98-1 (2-Methoxy-6-(trifluoromethyl)benzaldehyde)

1017778-98-1 structure
商品名:2-Methoxy-6-(trifluoromethyl)benzaldehyde
CAS番号:1017778-98-1
MF:C9H7F3O2
メガワット:204.145893335342
MDL:MFCD09832324
CID:3161428
PubChem ID:20111744
2-Methoxy-6-(trifluoromethyl)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Methoxy-6-(trifluoromethyl)benzaldehyde
- MFCD09832324
- 1017778-98-1
- AKOS015956492
- LLBTYKHVRXDHKF-UHFFFAOYSA-N
- SCHEMBL4540699
- DTXSID301272176
- CS-0439947
-
- MDL: MFCD09832324
- インチ: InChI=1S/C9H7F3O2/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-5H,1H3
- InChIKey: LLBTYKHVRXDHKF-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=CC(=C1C=O)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 204.03981395g/mol
- どういたいしつりょう: 204.03981395g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 26.3Ų
2-Methoxy-6-(trifluoromethyl)benzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015000476-250mg |
2-Methoxy-6-(trifluoromethyl)benzaldehyde |
1017778-98-1 | 97% | 250mg |
$504.00 | 2023-09-04 | |
| abcr | AB263905-10 g |
2-Methoxy-6-(trifluoromethyl)benzaldehyde, 97%; . |
1017778-98-1 | 97% | 10g |
€579.30 | 2023-04-27 | |
| Alichem | A015000476-1g |
2-Methoxy-6-(trifluoromethyl)benzaldehyde |
1017778-98-1 | 97% | 1g |
$1504.90 | 2023-09-04 | |
| Chemenu | CM315903-10g |
2-Methoxy-6-(trifluoromethyl)benzaldehyde |
1017778-98-1 | 95% | 10g |
$464 | 2023-02-03 | |
| Aaron | AR009AM0-5g |
2-Methoxy-6-(trifluoromethyl)benzaldehyde |
1017778-98-1 | 95% | 5g |
$271.00 | 2025-02-12 | |
| abcr | AB263905-25g |
2-Methoxy-6-(trifluoromethyl)benzaldehyde, 97%; . |
1017778-98-1 | 97% | 25g |
€972.50 | 2025-02-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2496-1G |
2-methoxy-6-(trifluoromethyl)benzaldehyde |
1017778-98-1 | 95% | 1g |
¥ 627.00 | 2023-03-07 | |
| Apollo Scientific | PC302931-5g |
2-Methoxy-6-(trifluoromethyl)benzaldehyde |
1017778-98-1 | 5g |
£148.00 | 2025-02-21 | ||
| abcr | AB263905-5 g |
2-Methoxy-6-(trifluoromethyl)benzaldehyde, 97%; . |
1017778-98-1 | 97% | 5g |
€330.10 | 2023-04-27 | |
| Apollo Scientific | PC302931-10g |
2-Methoxy-6-(trifluoromethyl)benzaldehyde |
1017778-98-1 | 10g |
£263.00 | 2025-02-21 |
2-Methoxy-6-(trifluoromethyl)benzaldehyde 関連文献
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
1017778-98-1 (2-Methoxy-6-(trifluoromethyl)benzaldehyde) 関連製品
- 322-79-2(Triflusal)
- 134-11-2(2-Ethoxybenzoic acid)
- 91-52-1(2,4-Dimethoxybenzoic acid)
- 93-02-7(2,5-Dimethoxybenzaldehyde)
- 328-90-5(4-Trifluoromethylsalicylic acid)
- 344-48-9(2,2'-Bis(trifluoromethyl)-4,4'-diaminodiphenyl ether)
- 86-51-1(2,3-Dimethoxybenzaldehyde)
- 135-02-4(2-Methoxybenzaldehyde)
- 148-53-8(2-Hydroxy-3-methoxybenzaldehyde)
- 98-17-9(ALPHA,A,A-Trifluoro-m-cresol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1017778-98-1)2-Methoxy-6-(trifluoromethyl)benzaldehyde

清らかである:99%
はかる:10g
価格 ($):333.0